Tetranor-PGDM (11,15-Dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is a major urinary metabolite of prostaglandin D2 (PGD2) [ , , ]. PGD2 itself is a cyclooxygenase (COX) product of arachidonic acid [ ]. It serves as a sensitive and non-invasive biomarker for monitoring in vivo mast cell activation [ , ]. Elevated levels of tetranor-PGDM are observed in a variety of conditions associated with mast cell activation, including food allergy [ , , , ], aspirin-intolerant asthma [ , , ], and muscular dystrophy [ , ]. Its presence in urine allows for convenient and non-invasive monitoring of these conditions.
Tetranor-PGDM is a significant metabolite derived from the degradation of prostaglandin D2, a bioactive lipid involved in various physiological processes. This compound is primarily studied for its role in human health and disease, particularly concerning inflammatory responses and cardiovascular functions. Tetranor-PGDM is classified as an eicosanoid, a group of bioactive lipids that play critical roles in cell signaling and homeostasis.
The synthesis of tetranor-PGDM can be achieved through various biochemical pathways, primarily involving the enzymatic conversion of prostaglandin D2. The key steps include:
The synthesis can be monitored using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for precise quantification of tetranor-PGDM in biological samples. This method is favored due to its sensitivity and specificity, enabling the detection of low concentrations of metabolites .
Tetranor-PGDM has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical formula is , indicating a molecular weight of approximately 362.49 g/mol.
The structural configuration includes several hydroxyl groups and ketone functionalities, which are crucial for its interaction with biological receptors. The stereochemistry of tetranor-PGDM plays a significant role in its biological activity, influencing how it binds to various enzymes and receptors involved in inflammatory processes .
Tetranor-PGDM participates in various biochemical reactions within the body:
The reactivity of tetranor-PGDM can be studied using kinetic assays to determine its affinity for different receptors. Such studies often employ competitive binding assays to elucidate its role in modulating physiological responses .
The mechanism by which tetranor-PGDM exerts its effects involves binding to specific prostaglandin receptors (such as EP and DP receptors). This binding triggers intracellular signaling cascades that lead to various physiological outcomes, including vasodilation, modulation of immune responses, and regulation of pain pathways.
Research indicates that tetranor-PGDM's action may contribute to both pro-inflammatory and anti-inflammatory processes, depending on the context of its release and the specific receptors activated . Quantitative analysis shows that changes in tetranor-PGDM levels correlate with inflammatory markers in various disease states.
Tetranor-PGDM has several scientific applications:
Tetranor-PGDM (CAS# 70803-91-7) possesses the molecular formula C16H24O7 and a molecular weight of 328.36 g/mol. Its systematic IUPAC name is 8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid, reflecting its chiral centers and functional group complexity [4] [5] [7]. The structure features a cyclopentanone ring with C9 hydroxylation, two terminal carboxylic acid chains (C1 and C20), and β-oxidation shortening evidenced by the "tetranor" designation indicating the loss of four methylene units. This structural configuration is the result of sequential enzymatic modifications: Initially, PGD2 undergoes dehydrogenation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by reduction via prostaglandin 13-reductase and subsequent β-oxidation steps that shorten the carboxyl side chain and remove four carbon atoms (thus "tetranor") [2] [6].
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C16H24O7 | Empirical formula |
Molecular Weight | 328.36 g/mol | Mass spectrometry |
CAS Registry Number | 70803-91-7 | Chemical database identifier |
Density | 1.3±0.1 g/cm³ | Predicted physical property |
Boiling Point | 622.2±50.0°C at 760 mmHg | Estimated under standard pressure |
Flash Point | 344.1±26.6°C | Combustibility indicator |
Water Solubility | PBS (pH 7.2): 1 mg/ml | Experimental buffer solubility |
Storage Conditions | -20°C | Long-term stability recommendation |
The compound exhibits moderate water solubility (1 mg/ml in PBS pH 7.2) and organic solvent compatibility (soluble in DMF, DMSO, and ethanol at 50 mg/ml) [7]. Its stability profile allows for practical laboratory handling and reliable quantification in biological matrices. The intact cyclopentanone ring with specific hydroxylation at C9 and the dicarboxylic acid termini are essential structural features that enable its specific recognition in immunoassays and mass spectrometric detection methods [6]. The absolute stereochemistry at C9, C11, and C15 positions is biologically preserved from the parent PGD2 molecule, making it a stereoselective marker of enzymatic activity rather than non-specific oxidative degradation [2].
Tetranor-PGDM represents the predominant terminal metabolite in the PGD2 catabolic pathway, formed through a multi-step enzymatic process involving dehydrogenation, reduction, and β-oxidation reactions. Mass spectrometry studies in both mice and humans have demonstrated that tetranor-PGDM constitutes the most abundant urinary metabolite of PGD2, exceeding concentrations of 11β-PGF2α and 2,3-dinor-11β-PGF2α by orders of magnitude [2]. This metabolic predominance is attributed to its efficient formation and relative stability compared to intermediate metabolites. When radiolabeled PGD2 is administered intravenously, urinary recovery of tetranor-PGDM accounts for approximately 12-18% of the total administered dose in humans, confirming its significance as a major elimination pathway [2].
The biosynthesis of tetranor-PGDM directly reflects enzymatic activity upstream in the prostaglandin pathway. Genetic deletion studies in mice have established that both lipocalin-type (L-PGDS) and hematopoietic (H-PGDS) prostaglandin D synthase isoforms contribute to its production, with L-PGDS playing a more substantial role in basal urinary excretion [2] [3]. Crucially, cyclooxygenase-1 (COX-1), rather than COX-2, appears to be the primary driver of tetranor-PGDM formation under physiological conditions. This distinction was demonstrated through pharmacological inhibition studies and genetic knockout models where COX-1 deletion or knockdown significantly reduced urinary tetranor-PGDM levels, while COX-2 deletion showed minimal effect [2] [3]. Corresponding human studies confirmed that selective COX-2 inhibitors (coxibs) did not suppress tetranor-PGDM excretion, whereas non-selective COX inhibitors (e.g., indomethacin) markedly decreased its urinary concentration [2].
Characteristic | Findings | Experimental Evidence |
---|---|---|
Precursor Specificity | Exclusive metabolite of PGD2 | PGD2 infusion elevates levels > other metabolites |
Enzymatic Origin | COX-1 dependent (basal); Both COX-1/COX-2 (inflammatory) | COX-1 KO mice show >60% reduction vs. wild-type |
PGD Synthase Dependence | Requires both L-PGDS and H-PGDS isoforms | Double knockout mice show near-complete elimination |
Urinary Abundance | 3-5 times higher than 2,3-dinor-11β-PGF2α in human urine | LC-MS/MS quantification in healthy volunteers |
Stability in Urine | Stable at -20°C for >6 months; sensitive to repeated freeze-thaw cycles | Immunoassay validation studies |
The quantification of urinary tetranor-PGDM has been optimized for both research and clinical applications. Modern detection primarily employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards, providing high specificity and sensitivity in the low pg/mg creatinine range [2]. Enzyme immunoassays utilizing monoclonal antibodies have also been developed, offering practical advantages for clinical laboratories [6]. Importantly, sample integrity requires strict adherence to collection protocols: urine must be immediately frozen after collection and maintained at -20°C to prevent degradation, with analysis typically normalized to urinary creatinine concentration to account for dilutional variations [6].
Tetranor-PGDM serves as a quantitatively significant biomarker that dynamically reflects alterations in PGD2 biosynthesis across diverse physiological states and disease processes. Its urinary excretion patterns provide a non-invasive window into real-time inflammatory activity and resolution dynamics that cannot be ascertained through single-timepoint plasma measurements.
Physiological Fluctuations and Inflammatory Responses
Basal urinary tetranor-PGDM excretion in healthy humans typically measures below 15.4 ng/mg creatinine [6]. This baseline production demonstrates circadian rhythmicity and responds acutely to physiological stressors. Experimental endotoxemia studies with lipopolysaccharide (LPS) administration reveal rapid and coordinated increases in urinary tetranor-PGDM and 2,3-dinor-11β-PGF2α that parallel pyrexia and systemic inflammatory responses [2]. During the resolution phase of inflammation, tetranor-PGDM concentrations decline more gradually than traditional acute-phase proteins, suggesting its potential role in monitoring resolution dynamics. Pharmacological provocation with niacin, which induces cutaneous vasodilation and flushing through PGD2-dependent mechanisms, produces rapid 8-12-fold increases in urinary tetranor-PGDM coincident with flushing symptoms [2] [3]. This response highlights its utility in quantifying acute, tissue-specific PGD2 release.
Pathophysiological Associations and Diagnostic Applications
Clinical research has established distinct pathological contexts where tetranor-PGDM elevation provides diagnostic and prognostic insights:
Allergic Disorders and Food Allergy Severity: Urinary tetranor-PGDM emerges as a superior biomarker for objectively quantifying mast cell activation during immediate hypersensitivity reactions. During double-blind, placebo-controlled food challenges (OFC) in children with food allergies, tetranor-PGDM concentrations rise dramatically within 2-4 hours post-provocation and correlate with clinical reaction severity [6]. The magnitude of increase (often >50-fold from baseline) substantially exceeds that of histamine or tryptase, potentially offering greater diagnostic sensitivity for non-anaphylactic reactions. This diagnostic superiority stems from PGD2's exclusive mast cell origin in allergic responses, unlike other prostaglandins with multiple cellular sources.
Systemic Mastocytosis: In this clonal mast cell disorder, urinary tetranor-PGDM concentrations are chronically elevated 5-20-fold above normal ranges and demonstrate stronger correlation with disease burden than N-methylhistamine or 11β-PGF2α [6]. Serial monitoring of this metabolite enables non-invasive assessment of treatment response to tyrosine kinase inhibitors and mast cell-stabilizing therapies.
Pulmonary Disorders: Asthma patients experiencing drug-induced intolerance reactions (particularly to NSAIDs) exhibit marked increases in urinary tetranor-PGDM during bronchospastic episodes. The metabolite's production correlates with airway hyperresponsiveness and responds to corticosteroid treatment, suggesting utility in monitoring therapeutic efficacy [2] [6].
Muscular Dystrophy and Fibrotic Conditions: Research in Duchenne muscular dystrophy patients reveals elevated basal tetranor-PGDM excretion, potentially reflecting chronic inflammatory processes within deteriorating muscle tissue. Similarly, elevated levels occur in kidney fibrosis, where PGD2 biosynthesis may modulate fibrotic progression [6].
Condition | Magnitude of Elevation | Clinical Significance | Reference Range |
---|---|---|---|
Basal Excretion | <15.4 ng/mg creatinine | Normal physiological PGD2 production | Healthy individuals |
Food Allergy Reaction | >100 ng/mg creatinine (acute) | Correlates with OFC reaction severity | Diagnostic cutoff |
Systemic Mastocytosis | 5-20 times baseline | Disease burden monitoring | Therapeutic target |
Niacin-Induced Flushing | 8-12 times baseline | Confirms PGD2-dependent mechanism | Pharmacodynamic marker |
LPS-Induced Inflammation | 3-5 times baseline | Quantifies systemic inflammatory response | Research setting |
Emerging research suggests broader applications in oncology, particularly regarding the tumor microenvironment. PGD2 exhibits paradoxical effects in cancer—acting as both pro-inflammatory mediator in early carcinogenesis and resolution-promoting factor in established tumors. Studies in ApcMin/+ mice, a model of intestinal adenomas, reveal that hematopoietic PGD synthase deletion increases polyp burden, suggesting a protective role for PGD2 metabolites [2] [3]. Correspondingly, urinary tetranor-PGDM levels are reduced in this model compared to wild-type mice. In human lung carcinoma, tumor-associated mast cells produce PGD2 that may exert anti-angiogenic effects, potentially detectable through urinary tetranor-PGDM monitoring [2]. These findings position tetranor-PGDM as a promising, non-invasive biomarker for evaluating tumor-associated inflammation and therapeutic responses in cancer immunotherapy contexts.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: